2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
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Overview
Description
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is an organic compound with a complex structure that includes chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base to form an intermediate, which is then reacted with malononitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-oxopropanenitrile
- 1-(4-Methoxyphenyl)-3-oxopropanenitrile
- 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
Uniqueness
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-24-17-8-4-13(5-9-17)18(15(11-21)12-22)10-19(23)14-2-6-16(20)7-3-14/h2-9,15,18H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCWTJIZMLWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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